n-Methyl-4-iodophenylalanine n-Methyl-4-iodophenylalanine
Brand Name: Vulcanchem
CAS No.: 850161-82-9
VCID: VC8184871
InChI: InChI=1S/C10H12INO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1
SMILES: CNC(CC1=CC=C(C=C1)I)C(=O)O
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol

n-Methyl-4-iodophenylalanine

CAS No.: 850161-82-9

Cat. No.: VC8184871

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-4-iodophenylalanine - 850161-82-9

Specification

CAS No. 850161-82-9
Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
IUPAC Name (2S)-3-(4-iodophenyl)-2-(methylamino)propanoic acid
Standard InChI InChI=1S/C10H12INO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Standard InChI Key CAHSXUAIDOEVFH-UHFFFAOYSA-N
SMILES CNC(CC1=CC=C(C=C1)I)C(=O)O
Canonical SMILES CNC(CC1=CC=C(C=C1)I)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Methyl-4-iodophenylalanine is a non-natural aromatic amino acid derived from L-phenylalanine. The iodine atom at the para position of the phenyl ring enhances its hydrophobicity and polarizability, while the N-methyl group reduces hydrogen-bonding capacity, influencing its pharmacokinetic behavior . The compound exists as a racemic mixture unless synthesized enantioselectively. Key structural features include:

PropertyValue
IUPAC Name(2S)-2-(Methylamino)-3-(4-iodophenyl)propanoic acid
Molecular FormulaC10H12INO2\text{C}_{10}\text{H}_{12}\text{INO}_2
Molecular Weight305.11 g/mol
CAS Registry Number850161-82-9
Optical Rotation (c=1, DMF)-14° to -16°

The stereochemistry at the α-carbon is critical for biological activity, as the L-configuration often mimics natural amino acids in transport and incorporation into peptides .

Synthetic Methodologies

Challenges and Optimizations

  • Diiodination Byproducts: Stalling reactions may require additional NaIO4\text{NaIO}_4 to drive completion .

  • Epimerization Risk: Alkaline conditions during deprotection can racemize the α-carbon; acidic deprotection (e.g., TFA) mitigates this .

  • Yield: Reported yields range from 70–85% after crystallization .

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-Methyl-4-iodophenylalanine exhibits limited aqueous solubility (~2 mg/mL) but dissolves readily in polar aprotic solvents like DMF or DMSO . The iodine atom contributes to stability against enzymatic degradation, making it suitable for in vivo applications .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) shows characteristic signals: δ 7.60 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.80 (m, 1H, α-CH), 2.90 (s, 3H, N-CH3_3) .

  • MS: ESI-MS m/z 306.0 [M+H]+^+ .

Applications in Biomedical Research

Peptide Engineering

The iodine atom serves as a handle for site-specific modifications:

  • Bioconjugation: Facilitates radiolabeling with 125I^{125}\text{I} or 131I^{131}\text{I} for imaging/therapy .

  • Fluorescent Probes: Coupling with dyes (e.g., DY-647) enables tracking of peptide-receptor interactions .

Cancer Therapeutics

In MCF-7 breast cancer cells, radioiodinated derivatives exhibit uptake comparable to natural phenylalanine (~50% input dose at 60 min), mediated by LAT1 transporters . Competition assays show IC50_{50} values of 1.3 mM against [14C^{14}\text{C}]Phe, suggesting shared transport mechanisms .

Catalysis and Protein Engineering

Incorporation into enzymes via genetic code expansion allows for:

  • 19F NMR Probes: Monitoring conformational changes in proteins .

  • Metal Coordination: Forms stable complexes with Pt, Pd, and Ir for catalytic applications .

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